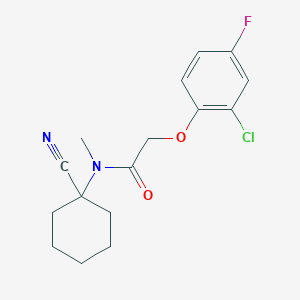
2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide is a useful research compound. Its molecular formula is C16H18ClFN2O2 and its molecular weight is 324.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide (CAS Number: 923142-68-1) is a synthetic organic molecule with potential therapeutic applications. Its structure features a chloro-fluoro phenoxy moiety and a cyanocyclohexyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and mechanisms of action based on available research findings.
- Molecular Formula : C15H17ClFN3O
- Molecular Weight : 309.76 g/mol
- Structure : The compound includes a chloro and a fluorine substituent, which are known to enhance biological activity in various chemical classes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, related compounds have shown significant efficacy against various bacterial strains, indicating that the presence of halogenated phenyl groups can enhance antibacterial properties. The patent literature suggests that derivatives of this class exhibit high antimicrobial activity, making them promising candidates for treating infectious diseases .
Anticancer Activity
A critical area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that structurally similar compounds can inhibit tumor cell proliferation effectively. For example, a related compound exhibited an IC50 value of 1.30 μM against HepG2 liver cancer cells, suggesting that modifications like fluorination can significantly enhance anticancer potency .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| FNA | HepG2 | 1.30 | Apoptosis induction, G2/M phase arrest |
| SAHA | HepG2 | 17.25 | Histone deacetylase inhibition |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Histone Deacetylase Inhibition : Some derivatives have been identified as selective inhibitors of histone deacetylases (HDACs), particularly HDAC3, which plays a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that these compounds can promote apoptosis in cancer cells, leading to reduced cell viability and tumor growth inhibition in xenograft models .
- Cell Cycle Arrest : The ability to induce G2/M phase arrest has been observed, which is critical for preventing the proliferation of cancer cells .
Case Studies
Several case studies provide insights into the practical applications and efficacy of this compound:
- A study involving xenograft models demonstrated that treatment with related compounds resulted in significant tumor growth inhibition compared to controls, with a reported tumor growth inhibition (TGI) rate of approximately 48% .
- In another investigation, combination therapies using this compound alongside traditional chemotherapeutics showed enhanced anticancer effects, suggesting potential for synergistic treatment strategies.
属性
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1-cyanocyclohexyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O2/c1-20(16(11-19)7-3-2-4-8-16)15(21)10-22-14-6-5-12(18)9-13(14)17/h5-6,9H,2-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMTUXLSARJPSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)COC1=C(C=C(C=C1)F)Cl)C2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














